![molecular formula C23H21N3O3 B6513898 2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850931-96-3](/img/structure/B6513898.png)
2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
The compound “2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a complex organic molecule that contains an imidazo[1,2-a]pyridine core . This core is a heterocyclic moiety that has attracted significant interest due to its promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Scientific Research Applications
Antibacterial and Antifungal Activities
The synthesis of imidazopyridine Schiff bases from the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes has led to the discovery of novel compounds. These compounds were characterized using 1H and 13C NMR spectra and LC/MS data . In bioassays, they demonstrated significant antibacterial and antifungal activities against bacterial strains (Pseudomonas aeruginosa and Escherichia coli) and a pathogenic fungal strain (Fusarium oxysporum f. sp. Albedinis) using the disk diffusion method. Additionally, their moderate antioxidant activities were evaluated using the DPPH free radical scavenging method .
Bioavailability and Molecular Docking
In silico ADME-Tox predictions and molecular docking studies were conducted to assess the bioavailability of these synthesized compounds. These computational analyses confirmed the experimental findings regarding their antifungal and antibacterial properties. The structure–activity relationship study highlighted the importance of substitution patterns in determining their activity .
Potential Therapeutic Applications
Given the diverse biological activities associated with imidazopyridines, this compound class holds promise for several therapeutic applications:
- Central Nervous System Disorders : Imidazopyridines are known non-benzodiazepines that act on various central nervous system disorders .
Future Research Directions
Further investigations could explore the precise mechanisms of action, optimize structural modifications, and evaluate these compounds in relevant disease models. Additionally, understanding their pharmacokinetics and toxicity profiles will be crucial for clinical development .
Mechanism of Action
properties
IUPAC Name |
2,3-dimethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-12-13-26-19(14-15)24-20(16-8-5-4-6-9-16)22(26)25-23(27)17-10-7-11-18(28-2)21(17)29-3/h4-14H,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMWEMSDVAADNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |
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